N-(3-ethoxyphenyl)-2-(phenylthio)acetamide
Overview
Description
N-(3-ethoxyphenyl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09799996 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
A study by Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, which is an intermediate in the synthesis of antimalarial drugs. This process was optimized for various parameters, highlighting the potential application of related acetamide compounds in the pharmaceutical synthesis of antimalarial drugs Magadum & Yadav, 2018.
Herbicide Metabolism and Carcinogenicity Studies
Research on the metabolism of chloroacetamide herbicides, including compounds structurally related to "N-(3-ethoxyphenyl)-2-(phenylthio)acetamide," showed complex metabolic pathways leading to carcinogenic compounds in rats. This study by Coleman et al. (2000) explored the comparative metabolism in human and rat liver microsomes, offering insights into the environmental and health impacts of these compounds Coleman et al., 2000.
Green Synthesis of Azo Disperse Dyes Intermediates
Zhang Qun-feng (2008) reported on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This highlights the role of acetamide derivatives in the eco-friendly production of industrial dyes Zhang, 2008.
Anticancer Drug Synthesis and Docking Analysis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This study illustrates the potential application of acetamide derivatives in the development of anticancer drugs Sharma et al., 2018.
Inhibitors for Diabetes Treatment
Saxena et al. (2009) evaluated 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), demonstrating their potential as antidiabetic agents. This research underscores the significance of acetamide derivatives in developing treatments for diabetes Saxena et al., 2009.
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-2-19-14-8-6-7-13(11-14)17-16(18)12-20-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDXCMYTQPXMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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